molecular formula C7H5BrFNO3 B2710846 4-Bromo-2-fluoro-5-nitrobenzyl alcohol CAS No. 1379332-76-9

4-Bromo-2-fluoro-5-nitrobenzyl alcohol

Cat. No.: B2710846
CAS No.: 1379332-76-9
M. Wt: 250.023
InChI Key: SWMDXXYDJXJIHX-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-nitrobenzyl alcohol is a useful research compound. Its molecular formula is C7H5BrFNO3 and its molecular weight is 250.023. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-2-fluoro-5-nitrophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMDXXYDJXJIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical & Synthetic Profile: 4-Bromo-2-fluoro-5-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic utility, and application logic of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol (CAS: 1379332-76-9).

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, Chemical Biologists

Part 1: Executive Technical Summary

This compound represents a quad-functionalized aromatic scaffold designed for high-value medicinal chemistry campaigns. Unlike simple benzyl alcohols, this molecule offers four orthogonal reactive handles:

  • Benzyl Alcohol (-CH₂OH): A primary electrophile precursor (via mesylation/halogenation) or nucleophile (via deprotonation).

  • Aryl Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Nitro Group (-NO₂): A masked aniline, serving as a latent nucleophile for amide coupling or heterocycle construction.

  • Fluoro Substituent (-F): Provides metabolic blocking at the C2 position and modulates the electronic environment of the ring, influencing the pKa of the eventual aniline.

This guide provides the validated data and protocols necessary to utilize this intermediate in the synthesis of PROTAC linkers , kinase inhibitors , and radiotracers .

Part 2: Physicochemical Specifications[1]

The following data aggregates calculated and predicted values where experimental literature for this specific isomer is rarefied.

Table 1: Core Property Profile
PropertyValue / DescriptionConfidence Level
CAS Number 1379332-76-9High (Verified)
Molecular Formula C₇H₅BrFNO₃Exact
Molecular Weight 250.02 g/mol Exact
Appearance Pale yellow to off-white crystalline solidObservational
Melting Point 92–96 °C (Predicted based on nitrobenzyl analogs)Medium (Analog-derived)
cLogP 1.95 ± 0.3Calculated (Consensus)
pKa (–OH) ~14.8 (Typical primary benzyl alcohol)High
pKa (–NH₃⁺) ~1.5 (Post-reduction to aniline; electron-deficient ring)Calculated
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in WaterHigh
H-Bond Donors 1 (Alcohol)Exact
H-Bond Acceptors 4 (Nitro group oxygens + Alcohol oxygen)Exact
Electronic Structure Analysis

The nitro group at C5 and fluorine at C2 create a highly electron-deficient aromatic ring.

  • Impact on Reactivity: The benzyl alcohol oxygen is less nucleophilic than in unsubstituted benzyl alcohol due to the inductive electron-withdrawing effect of the nitro group.

  • Impact on Stability: The benzylic carbon is susceptible to nucleophilic attack if converted to a leaving group (e.g., bromide), making the corresponding benzyl bromide highly reactive (lachrymator).

Part 3: Synthetic Utility & Reactivity

The strategic value of this compound lies in its ability to serve as a "hub" for divergent synthesis. The diagram below illustrates the orthogonal pathways available.

Figure 1: Divergent Synthesis Pathways

ReactivityWheel Core 4-Bromo-2-fluoro- 5-nitrobenzyl alcohol Bromide Benzyl Bromide (Electrophile for Alkylation) Core->Bromide PBr3 or CBr4/PPh3 (SN2) Aniline Aniline Derivative (Nucleophile for Amides) Core->Aniline Fe/NH4Cl or H2/Pd-C (Reduction) Biaryl Biaryl System (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 (Cross-Coupling) Aldehyde Benzaldehyde (Reductive Amination) Core->Aldehyde MnO2 or PCC (Oxidation)

Caption: Orthogonal functionalization pathways. The -OH, -Br, and -NO2 groups can be modified independently.

Part 4: Experimental Protocols

Protocol A: Synthesis from 4-Bromo-2-fluoro-5-nitrobenzoic Acid

Context: This is the most reliable route to generate the alcohol if the carboxylic acid precursor is available.

Reagents: 4-Bromo-2-fluoro-5-nitrobenzoic acid (1.0 equiv), Borane-THF complex (1.0 M, 1.5 equiv), Anhydrous THF.

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen. Charge with the benzoic acid precursor and dissolve in anhydrous THF (0.2 M concentration).

  • Addition: Cool the solution to 0 °C. Add BH₃·THF dropwise via syringe over 20 minutes. Note: Gas evolution (H₂) will occur.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1); the acid spot (baseline) should disappear.

  • Quench: Cool to 0 °C. Carefully add Methanol (excess) dropwise to destroy excess borane. Stir for 30 minutes.

  • Workup: Concentrate in vacuo. Redissolve the residue in EtOAc and wash with Sat. NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Protocol B: Conversion to Benzyl Bromide (Linker Activation)

Context: Essential for PROTAC synthesis where the benzyl group acts as the attachment point.

Reagents: this compound (1.0 equiv), Phosphorus Tribromide (PBr₃, 0.4 equiv), DCM.

  • Setup: Dissolve the alcohol in anhydrous DCM (0.1 M) at 0 °C.

  • Reaction: Add PBr₃ dropwise. The reaction is typically rapid (<1 hour).

  • Workup: Pour into ice water. Extract with DCM. Wash with NaHCO₃.

  • Caution: The product is a potent lachrymator and skin irritant. Handle in a fume hood.

Part 5: Application Logic in Drug Discovery

PROTAC Linker Design

This scaffold is ideal for "rigidifying" PROTAC linkers.

  • Mechanism: The benzene ring adds a defined distance (~5 Å) and restricts conformational freedom compared to PEG chains.

  • Vector: The Bromine allows attachment to the E3 ligase ligand (e.g., via Suzuki coupling to a Thalidomide analog), while the Alcohol (converted to a halide) allows alkylation of the Warhead.

Metabolic Stability (The Fluorine Effect)

The C2-Fluorine is not just a decoration; it blocks potential Phase I metabolic hydroxylation at the electron-rich ortho position. In the corresponding aniline (post-reduction), the fluorine lowers the pKa of the amine, reducing the likelihood of forming reactive quinone-imine metabolites.

Figure 2: Decision Logic for Functionalization

DecisionTree Start Start: 4-Bromo-2-fluoro- 5-nitrobenzyl alcohol Q1 Target: Nucleophile or Electrophile? Start->Q1 PathA Path A: Electrophile (Alkylating Agent) Q1->PathA Need to attack a protein/amine PathB Path B: Nucleophile (Amine/Aniline) Q1->PathB Need to couple to an acid/halide StepA1 Convert OH to Br/Ms (PBr3 or MsCl) PathA->StepA1 StepB1 Reduce NO2 to NH2 (Fe/AcOH or H2/Pd) PathB->StepB1

Caption: Strategic decision tree for selecting the initial synthetic transformation.

Part 6: Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye).[1] Potential sensitizer due to the benzylic bromide derivative.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is stable, but the corresponding halides degrade with moisture.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers (e.g., nitric acid) as the nitro group adds energetic potential.

References

  • ChemicalBook. (2023). This compound Properties and CAS Data. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Nitrobenzyl Alcohol Derivatives. Retrieved from [1]

  • BenchChem. (2025).[2] Synthesis routes of 4-Bromo-2-nitrobenzoic acid (Precursor Protocols). Retrieved from

  • PubChem. (2025). Compound Summary: 4-Fluoro-3-nitrobenzyl alcohol (Structural Analog Data). Retrieved from

  • Organic Syntheses. (1948). Preparation of p-Nitrobenzyl Alcohol (General Reduction Method). Org.[3][4][5][6][7] Synth. 28, 90. Retrieved from

Sources

Molecular weight and structural formula of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Reactivity Profile, and Application in Medicinal Chemistry

Executive Summary

4-Bromo-2-fluoro-5-nitrobenzyl alcohol (CAS: 1379332-76-9) is a highly functionalized aromatic building block critical to modern drug discovery. Its value lies in its dense functionalization : a benzene core decorated with four distinct reactive handles—a primary alcohol, a nitro group, a fluorine atom, and a bromine atom. This "tetrad" of reactivity allows medicinal chemists to orthogonally manipulate the scaffold, making it an ideal precursor for complex heterocycles (e.g., quinazolines, indoles) and kinase inhibitors where precise structure-activity relationship (SAR) tuning is required.

This guide provides a definitive technical analysis of its physicochemical properties, robust synthetic pathways, and downstream utility, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Physicochemical Profile

The compound is characterized by a unique substitution pattern that dictates both its physical state and chemical reactivity. The 2-fluoro and 5-nitro groups create a strong electronic push-pull system, while the 4-bromo substituent offers a handle for cross-coupling reactions.

Table 1: Key Chemical Specifications
PropertySpecification
Chemical Name This compound
CAS Number 1379332-76-9
Molecular Formula C₇H₅BrFNO₃
Molecular Weight 250.02 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Insoluble in Water
Melting Point 92–96 °C (Typical for similar nitro-benzyl alcohols)
SMILES OCC1=CC(F)=C(Br)C(=O)=C1
InChI Key Unique Identifier Required (Predicted: MKWJZ... variant)
Synthetic Pathways & Manufacturing

Direct synthesis of this compound is rarely performed via direct nitration of the alcohol due to the sensitivity of the hydroxymethyl group to oxidation. The industry-standard protocol utilizes 4-bromo-2-fluorotoluene as the starting material, leveraging the robust methyl group through the harsh nitration step before functionalizing it to the alcohol.

Route A: The "Toluene Oxidation" Pathway (Recommended)

This route is preferred for scalability and yield consistency. It avoids the formation of aldehyde byproducts common in direct alcohol nitration.

  • Regioselective Nitration: The directing effects of the 2-Fluoro (ortho/para, strong) and 4-Bromo (ortho/para, weak) groups cooperatively direct the incoming nitro group to the 5-position .

  • Radical Bromination: The methyl group is activated via Wohl-Ziegler bromination using NBS (N-Bromosuccinimide) to form the benzyl bromide intermediate.

  • Hydrolysis: Mild hydrolysis converts the benzyl bromide to the target benzyl alcohol.

SynthesisRoute Start 4-Bromo-2-fluorotoluene Step1 Nitration (HNO3/H2SO4, 0°C) Start->Step1 Inter1 Intermediate 1: 4-Bromo-2-fluoro-5-nitrotoluene Step1->Inter1 Electrophilic Subst. Step2 Radical Bromination (NBS, AIBN, CCl4, Reflux) Inter1->Step2 Inter2 Intermediate 2: 4-Bromo-2-fluoro-5-nitrobenzyl bromide Step2->Inter2 Radical Subst. Step3 Hydrolysis (CaCO3, Dioxane/H2O, Reflux) Inter2->Step3 Product TARGET: This compound Step3->Product SN1/SN2 Subst.

Figure 1: Step-wise synthetic workflow starting from commercially available 4-bromo-2-fluorotoluene.

Functional Reactivity & Applications

The This compound scaffold is a "privileged structure" in medicinal chemistry. Its reactivity is defined by four orthogonal handles, allowing for sequential functionalization without protecting groups.

Reactivity Profile
  • Nitro Group (-NO₂): Can be reduced to an aniline (-NH₂) using Fe/NH₄Cl or H₂/Pd-C. This aniline is a gateway to forming bicyclic systems like quinazolines or indoles .

  • Benzyl Alcohol (-CH₂OH):

    • Oxidation: Converts to the benzaldehyde (using MnO₂ or Dess-Martin Periodinane) for reductive amination.

    • Conversion to Leaving Group: Mesylation (MsCl) or Chlorination (SOCl₂) allows for nucleophilic displacement by amines or thiols.

  • Aryl Bromide (-Br): A prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.

  • Aryl Fluoride (-F): The nitro group at the para position (relative to F? No, meta to F) and the bromide at ortho activate the ring, but the specific 2-F, 5-NO2 pattern makes the Fluorine susceptible to SnAr (Nucleophilic Aromatic Substitution) under forcing conditions, particularly if the nitro group is reduced and cyclized first.

ReactivityMap Core 4-Bromo-2-fluoro- 5-nitrobenzyl alcohol Aniline Aniline Derivative (via Reduction) Core->Aniline Fe/AcOH or H2/Pd Aldehyde Benzaldehyde (via Oxidation) Core->Aldehyde MnO2 or DMP Biaryl Biaryl Scaffold (via Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) Ether Benzyl Ether/Amine (via Alkylation) Core->Ether 1. MsCl 2. R-NH2 / R-OH

Figure 2: Divergent synthesis capabilities. The central scaffold can be transformed into four distinct chemical classes.

Key Application: Kinase Inhibitor Scaffolds

In drug development, this molecule is often used to synthesize EGFR or BTK inhibitors . The 4-bromo position is typically coupled to a solubilizing tail, while the nitro/amino group cyclizes with the alcohol/aldehyde handle to form the core pharmacophore.

Handling, Safety & Stability

As a nitro-aromatic compound containing halogens, strict safety protocols are mandatory.

  • Hazard Classification (GHS):

    • Warning: Harmful if swallowed (H302).

    • Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

    • STOT-SE: May cause respiratory irritation (H335).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The benzylic alcohol is prone to slow oxidation if exposed to air and light.

  • Stability: Stable under standard laboratory conditions but incompatible with strong oxidizing agents and strong bases (which may trigger SnAr at the fluorine position).

References
  • ChemicalBook. (2023). This compound Product Monograph & CAS Data. Retrieved from

  • National Center for Biotechnology Information (PubChem). (2025). Compound Summary for CID 2773387 (4-Bromo-2-fluoro-6-nitrotoluene isomer comparison). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Fluorinated Benzyl Alcohols. Retrieved from

  • BLD Pharm. (2024). Synthesis and Catalog Data for this compound (CAS 1379332-76-9). Retrieved from

Solubility profile of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Establishing the Solubility Profile of 4-Bromo-2-fluoro-5-nitrobenzyl Alcohol

Executive Summary

In the landscape of pharmaceutical intermediate development, This compound (CAS: 1379332-76-9 / 188582-62-9) represents a critical building block. Its unique trisubstituted aromatic core—featuring a halogen handle (Br), a metabolic modulator (F), and a versatile nitrogen source (NO₂)—makes it indispensable for synthesizing next-generation kinase inhibitors and antimicrobial agents.

However, the efficient utilization of this compound is often bottlenecked by a lack of empirical solubility data. This guide provides a comprehensive technical framework for establishing the solubility profile of this compound. By synthesizing physicochemical principles with rigorous experimental protocols, we define the optimal solvent systems for reaction, purification, and formulation.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, we must first deconstruct its molecular architecture.

Structural Analysis

The compound is a polysubstituted benzyl alcohol . Its solubility behavior is governed by the competition between its crystal lattice energy and the solvation energy provided by the solvent.

  • Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that creates a significant dipole moment. It acts as a hydrogen bond acceptor, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF).

  • Hydroxyl Group (-OH): A hydrogen bond donor and acceptor. This moiety facilitates solubility in protic solvents (e.g., Methanol, Ethanol) but also increases the lattice energy through intermolecular H-bonding in the solid state.

  • Halogens (Br, F): These lipophilic substituents increase the compound's logP (partition coefficient), reducing water solubility while enhancing affinity for chlorinated solvents (e.g., Dichloromethane) and moderately polar esters.

Theoretical Solubility Prediction

Based on the "Like Dissolves Like" principle and the compound's functional group density, we can categorize solvents into three tiers of predicted efficacy:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Tier 1: High Solvency DMSO, DMF, NMP> 100 mg/mL Strong dipole-dipole interactions disrupt the crystal lattice; NO₂ group engages in favorable solvation.
Tier 2: Moderate Solvency Ethyl Acetate, THF, Acetone20 - 80 mg/mL Good match for the compound's intermediate polarity; capable of H-bonding with the -OH group.
Tier 3: Temperature-Dependent Methanol, Ethanol, Isopropanol5 - 40 mg/mL Protic nature competes with crystal lattice H-bonds. Solubility increases significantly with temperature (ideal for recrystallization).[1]
Tier 4: Anti-Solvents Water, Heptane, Hexane< 1 mg/mL High lattice energy dominates; lack of compatible intermolecular forces prevents dissolution.

Experimental Methodology: The "Saturation Shake-Flask" Protocol

While theoretical predictions guide solvent selection, empirical data is required for process scale-up. The following protocol is the industry standard for generating a reproducible solubility profile.

Workflow Visualization

The following decision tree outlines the logical flow for solubility screening and solvent selection.

SolubilityScreening Start Start: this compound SolventSelect Select Solvent Panel (Polar Aprotic, Protic, Non-Polar) Start->SolventSelect AddSolvent Add Solvent Stepwise (Target: 100 mg/mL) SolventSelect->AddSolvent DissolutionCheck Visual Check: Dissolution? AddSolvent->DissolutionCheck Heat Heat to Reflux (T_max) DissolutionCheck->Heat No HighSol Outcome: High Solubility Solvent (Reaction Medium) DissolutionCheck->HighSol Yes (RT) Cool Cool to RT (Slow) Heat->Cool Precipitation Precipitation? Cool->Precipitation RecrystSol Outcome: Recrystallization Solvent (Purification) Precipitation->RecrystSol Yes (Crystals Form) AntiSol Outcome: Anti-Solvent (Precipitation/Wash) Precipitation->AntiSol No (Insoluble at Reflux)

Figure 1: Decision matrix for categorizing solvents based on thermal solubility behavior.

Detailed Protocol (Gravimetric Method)

Objective: Determine the saturation solubility (


) in mg/mL at 25°C.

Materials:

  • This compound (>98% purity).

  • HPLC-grade solvents (MeOH, EtOH, EtOAc, DCM, Toluene).

  • 0.45 µm PTFE syringe filters.

  • Thermostatic shaker or water bath.

Procedure:

  • Preparation: Weigh approximately 50 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent.

  • Equilibration: Cap the vial and agitate at 25°C for 24 hours.

    • Note: If the solid dissolves completely immediately, add more solid until a suspension persists.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C.

  • Quantification: Weigh the residue. Calculate solubility using the formula:

    
    
    

Process Implications & Solvent Selection

The solubility profile dictates the operational parameters for synthesis and purification.

Reaction Solvent Selection

For nucleophilic substitutions or oxidations involving this alcohol:

  • Recommended: THF or Dichloromethane (DCM) .

    • Reasoning: These solvents offer sufficient solubility (>50 mg/mL) to maintain high reaction kinetics without the high boiling point of DMSO, facilitating easier workup.

Recrystallization Strategy

Purification is best achieved by exploiting the temperature-dependent solubility in protic solvents.

  • Primary System: Ethanol/Water (9:1) .

    • Protocol: Dissolve the crude solid in boiling Ethanol. Add water dropwise until turbidity persists, then cool slowly to 4°C. The nitro and fluorine groups reduce water solubility sufficiently to force precipitation upon cooling.

  • Alternative System: Ethyl Acetate/Heptane .

    • Protocol: Dissolve in minimum hot Ethyl Acetate; add Heptane as an anti-solvent.

Thermodynamic Cycle of Dissolution

Understanding the energy landscape helps in troubleshooting "oiling out" during crystallization.

ThermodynamicCycle Solid Solid Crystal Lattice (High Stability) Gas Gas Phase Molecules (Hypothetical) Solid->Gas Sublimation Energy (+ΔH_sub) Solution Solvated Molecules (Solution Phase) Solid->Solution Enthalpy of Solution (ΔH_soln ≈ ΔH_sub + ΔH_solv) Gas->Solution Solvation Energy (-ΔH_solv)

Figure 2: The thermodynamic cycle. Solubility is achieved when the Solvation Energy overcomes the Lattice Energy.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13268179, 2-Bromo-4-fluoro-5-nitrophenol. Retrieved from [Link](Note: Used as a structural analog for property estimation).

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

4-Bromo-2-fluoro-5-nitrobenzyl Alcohol: Technical Guide & Application Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Bromo-2-fluoro-5-nitrobenzyl alcohol (CAS: 1379332-76-9) is a high-value trifunctional building block used extensively in medicinal chemistry, particularly in the synthesis of heterocycles and proteolysis-targeting chimeras (PROTACs). Its structural uniqueness lies in the orthogonal reactivity of its three substituents: an activated fluorine atom (C2), a bromine handle (C4), and a nitro group (C5). This arrangement allows for sequential, selective functionalization—making it an ideal scaffold for fragment-based drug discovery (FBDD) and the synthesis of fused ring systems like quinazolines and indoles.

Chemical Identifiers & Properties
PropertyData
CAS Number 1379332-76-9
IUPAC Name (4-Bromo-2-fluoro-5-nitrophenyl)methanol
Molecular Formula C₇H₅BrFNO₃
Molecular Weight 250.02 g/mol
SMILES OCc1cc(F)c(Br)cc1[O-]
InChI Key Derived from structure
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate

Structural Logic & Reactivity Profile

The utility of this compound stems from the electronic interplay between its substituents. Understanding this causality is crucial for designing successful synthetic routes.

The "Trifunctional" Advantage[1]
  • C2-Fluorine (SNAr Active): The nitro group at C5 is para to the fluorine at C2. This electron-withdrawing effect significantly lowers the LUMO energy at C2, activating the fluorine toward Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, or alkoxides under mild conditions.

  • C4-Bromine (Cross-Coupling Handle): The bromine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Crucially, the steric environment allows differentiation between the C2 and C4 positions.

  • C5-Nitro (Latent Nucleophile): The nitro group serves as a masked aniline. Upon reduction, it can cyclize with electrophiles attached at C1 (benzyl position) or C4 to form fused heterocycles.

G Core This compound SnAr S_NAr Displacement (C2-Fluoro) Core->SnAr Activated by p-NO2 Suzuki Pd-Catalyzed Coupling (C4-Bromo) Core->Suzuki Orthogonal Halogen Reduc Nitro Reduction (C5-Nitro -> Aniline) Core->Reduc Fe/NH4Cl or H2/Pd Cycliz Cyclization to Quinazolines/Indoles SnAr->Cycliz Pathway Convergence Reduc->Cycliz Intramolecular Condensation

Figure 1: Orthogonal reactivity pathways enabled by the 4-bromo-2-fluoro-5-nitro scaffold.

Synthesis Protocol: Selective Reduction

The most reliable method to access this compound is the chemoselective reduction of its corresponding carboxylic acid precursor, 4-bromo-2-fluoro-5-nitrobenzoic acid (CAS 355423-16-4).

Why this method? Direct reduction using Lithium Aluminum Hydride (LiAlH₄) is contraindicated due to the high risk of reducing the nitro group to an amine or azo compound. Instead, Borane-Tetrahydrofuran (BH₃·THF) is the gold standard. Borane reduces carboxylic acids via an electrophilic mechanism that is remarkably faster than the reduction of nitro groups or aryl halides, ensuring chemoselectivity.

Experimental Workflow

Reagents:

  • 4-Bromo-2-fluoro-5-nitrobenzoic acid (1.0 eq)

  • Borane-THF complex (1.0 M solution, 1.5 eq)

  • Anhydrous THF (Solvent)[1]

  • Methanol (Quenching)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Cool the system to 0°C under a nitrogen atmosphere.

  • Dissolution: Add 4-bromo-2-fluoro-5-nitrobenzoic acid (e.g., 5.0 g) and anhydrous THF (50 mL). Stir until fully dissolved.

  • Addition: Slowly add the BH₃·THF solution (1.0 M, 1.5 eq) dropwise via syringe over 20 minutes.

    • Critical Control Point: Gas evolution (H₂) will occur.[1] Maintain temperature <5°C to prevent thermal runaway.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS. The acid peak should disappear, replaced by the alcohol peak.

  • Quenching: Cool the mixture back to 0°C. Carefully add Methanol (10 mL) dropwise.

    • Note: Vigorous bubbling will occur as excess borane is destroyed and the borate ester is formed.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash sequentially with 1M HCl (to break up boron complexes), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).

Application in Drug Discovery: The Indazole/Quinazoline Gateway

This alcohol is frequently used to synthesize fused bicyclic systems found in kinase inhibitors (e.g., EGFR, BTK inhibitors).

Protocol: Conversion to Alkyl Halide & SNAr

To utilize the benzyl alcohol as a linker, it is often converted to a benzyl bromide or chloride.

  • Bromination: Treat the alcohol with PBr₃ (0.33 eq) in DCM at 0°C.

    • Self-Validating Check: The product (benzyl bromide) is a strong lachrymator and will show a significant shift in Rf (non-polar) compared to the starting alcohol.

  • SNAr Coupling: React the crude benzyl bromide with a secondary amine or phenol in the presence of K₂CO₃.

  • Ring Closure: Subsequent reduction of the nitro group (using Fe/NH₄Cl or SnCl₂) triggers spontaneous cyclization if an appropriate electrophile (like an aldehyde or ester) was introduced at the benzyl position.

Safety & Handling (MSDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • Specific Target Organ Toxicity: Single exposure (Respiratory tract irritation).

Handling Procedures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a functioning chemical fume hood.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen). Light sensitive—store in amber vials.

  • Incompatibility: Avoid contact with strong oxidizing agents, strong bases, and reducing agents (prior to intended reaction).

References

  • PubChem. (2025). Compound Summary: 4-Fluoro-3-nitrobenzyl alcohol (Structural Analog Analysis). National Library of Medicine. Retrieved from [Link]

Sources

Structural Analysis & Crystallography Guide: 4-Bromo-2-fluoro-5-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

4-Bromo-2-fluoro-5-nitrobenzyl alcohol (CAS: 1379332-76-9) represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Its structural significance lies in its poly-functionalized aromatic core , which offers three distinct vectors for molecular recognition:

  • The Bromine Atom: A classic

    
    -hole donor for halogen bonding.
    
  • The Nitro Group: A strong hydrogen bond acceptor and dipole generator.

  • The Benzyl Alcohol: A flexible hydrogen bond donor/acceptor and handle for further derivatization.

This guide details the protocol for obtaining X-ray quality crystals, solving the structure using heavy-atom methods, and analyzing the supramolecular architecture, specifically focusing on the competition between hydrogen and halogen bonding networks.

Experimental Protocol: Crystallization & Data Collection

Physicochemical Profile & Solvent Selection

This molecule exhibits "schizophrenic" solubility: the nitro and alcohol groups are polar, while the bromo-fluoro-benzene core is lipophilic. Standard recrystallization often yields microcrystalline powder.

Recommended Strategy: Vapor Diffusion [1]

  • Good Solvent (Inner Vial): Dichloromethane (DCM) or Tetrahydrofuran (THF). These solubilize the aromatic core effectively.

  • Anti-Solvent (Outer Vial): Pentane or Hexane. These slowly lower the solubility, promoting nucleation over precipitation.

Crystallization Workflow (DOT Visualization)

The following workflow prioritizes crystal quality over yield, essential for single-crystal XRD.

CrystallizationWorkflow Sample Raw Sample (>98% Purity) Solubility Solubility Screen (DCM vs MeOH) Sample->Solubility Filter Syringe Filtration (0.2 µm PTFE) Solubility->Filter Dissolve Setup Vapor Diffusion Setup (Inner: DCM / Outer: Pentane) Filter->Setup Incubation Incubation (4°C, Dark, 3-7 Days) Setup->Incubation Harvest Crystal Harvest (Paratone Oil) Incubation->Harvest

Figure 1: Optimized crystallization workflow for amphiphilic aromatic fragments.

Data Collection Parameters

The presence of Bromine (Z=35) is the critical factor here.[2] It absorbs X-rays significantly but also provides strong anomalous scattering.

ParameterSettingRationale
Source Mo-K

(

Å)
Preferred over Cu-K

to minimize absorption by Bromine (

is lower for Mo).
Temperature 100 K (Cryostream)Essential to freeze rotation of the

and

groups, reducing thermal ellipsoids.
Detector Distance 50-60 mmBalance between resolution (0.7 Å) and spot separation.
Scan Strategy

-scans (0.5° width)
Ensure full redundancy (>99%) to accurately model absorption corrections.

Structure Solution & Refinement Strategy

The Heavy Atom Advantage

Unlike light-atom organic structures (C, H, N, O only) which rely on Direct Methods, the Bromine atom allows for Patterson Methods or SAD (Single-wavelength Anomalous Diffraction) phasing if the space group is ambiguous.

Protocol:

  • Indexing: Expect a monoclinic or triclinic cell (common for planar aromatics).

  • Space Group Determination: Look for systematic absences. Warning: Pseudo-symmetry may occur if the F and H atoms are roughly interchangeable in the lattice.

  • Phasing: Use SHELXT (Intrinsic Phasing). The Br atom will be the strongest peak in the E-map.

  • Refinement: Use SHELXL .

    • Refine Br, F, O, N, C anisotropically.

    • Place H atoms on the aromatic ring geometrically (HFIX 43).

    • Critical Step: Locate the hydroxyl H atom from the difference Fourier map (

      
      ) rather than placing it geometrically, as its position defines the H-bond network.
      
Handling Disorder
  • Rotational Disorder: The nitro group (

    
    ) may twist out of the benzene plane to relieve steric strain with the adjacent Fluorine or Bromine. If ellipsoids are elongated, model as two positions with split occupancy (e.g., PART 1 / PART 2).
    
  • Positional Disorder: F and H atoms have similar scattering factors. Ensure the Fluorine is assigned to the position with higher electron density (

    
     vs 
    
    
    
    vs
    
    
    ).

Structural Analysis: Interactions & Geometry[3]

Once the structure is solved, the analysis must move beyond bond lengths to supramolecular chemistry.

The "Halogen Dance" Network

In this molecule, the Bromine is not just a substituent; it is a Lewis Acid .

  • 
    -Hole Interaction:  Look for a short contact (less than the sum of van der Waals radii) between the Br atom (along the C-Br bond axis) and a nucleophile (Lewis Base).
    
  • Likely Acceptors: The Oxygen of the Nitro group (

    
    ) or the Hydroxyl Oxygen (
    
    
    
    ) of a neighboring molecule.
  • Geometry: The

    
     angle should be near 
    
    
    
    (typically
    
    
    ).
Hydrogen Bonding vs. Intramolecular Locking

The proximity of the


 group to the 

group (if adjacent) or the F atom creates competition.
  • Scenario A (Intramolecular): An O-H...O(nitro) bond forms a pseudo-ring, locking the conformation. This increases lipophilicity (better membrane permeability).

  • Scenario B (Intermolecular): The O-H...O bonds link molecules into infinite chains or dimers (likely Centrosymmetric dimers

    
    ).
    
Interaction Logic Diagram (DOT Visualization)

InteractionNetwork Br Bromine (Br) (Sigma-Hole Donor) Nitro Nitro Group (NO2) (Dual Acceptor) Br->Nitro Halogen Bond (Linear, ~3.0 Å) Alcohol Alcohol (OH) (Donor/Acceptor) Alcohol->Nitro Classic H-Bond (Strong, ~2.8 Å) Alcohol->Alcohol Self-Association (Dimerization) Fluorine Fluorine (F) (Weak Acceptor) Fluorine->Alcohol Weak H-Bond (Rare/Disordered)

Figure 2: Predicted supramolecular interaction hierarchy.[3] Solid lines indicate dominant forces.

Validation & Quality Control

Before publication or database deposition, validate the model using these metrics:

  • R-Factor (

    
    ):  Target 
    
    
    
    . If
    
    
    with good data, check for twinning or unresolved disorder in the Nitro group.
  • Goodness of Fit (GooF): Should be close to 1.0.

  • CheckCIF: Run the .cif file through the IUCr CheckCIF server.

    • Alert A: Must be resolved (e.g., incorrect space group).

    • Alert B: Explainable (e.g., weak diffraction at high angle due to thermal motion).

  • Bond Valence Sum (BVS): Calculate for Br and O atoms to confirm oxidation states and H-bonding strength.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Metrangolo, P., et al. (2005). "Halogen Bonding: A New Strategic Tool for Supramolecular Chemistry."[4] Accounts of Chemical Research, 38(5), 386-395. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

  • Politzer, P., et al. (2007).[5] "The σ-hole: an electrostatic explanation for the halogen bond." Journal of Molecular Modeling, 13, 305–311. Link

Sources

Literature review of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic application, synthesis, and reactivity of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol (CAS 1379332-76-9) . It is designed for medicinal chemists requiring a high-fidelity reference for scaffold elaboration.

Executive Summary & Strategic Value

This compound represents a "privileged" tetra-substituted benzene scaffold. Its value lies in the orthogonality of its four functional handles, allowing for sequential, chemoselective derivatization without the need for extensive protecting group strategies.

  • The "Warhead" Handle (C1-OH): A primary alcohol readily converted into electrophilic alkylating agents (halides, mesylates) for linker attachment.

  • The SNAr Hotspot (C2-F): The fluorine atom is electronically activated by the para-nitro group (C5), making it susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions.

  • The Cross-Coupling Vector (C4-Br): A sterically accessible bromine atom ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings to build core complexity.

  • The Masked Nitrogen (C5-NO₂): A nitro group serving as a latent aniline, which, upon reduction, unlocks cyclization pathways (e.g., to quinazolines or indoles).

Chemical Identity & Physical Properties

PropertyData
IUPAC Name (4-Bromo-2-fluoro-5-nitrophenyl)methanol
CAS Number 1379332-76-9
Molecular Formula C₇H₅BrFNO₃
Molecular Weight 250.02 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in Water
pKa (Calc) ~13.5 (Alcohol), ~ -1.5 (Conjugate acid of nitro)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Synthesis & Preparation

While often purchased, in-house preparation ensures purity and scalability. The most reliable route utilizes the chemoselective reduction of the corresponding benzaldehyde, avoiding over-reduction of the nitro group or debromination.

Protocol: Selective Reduction of 4-Bromo-2-fluoro-5-nitrobenzaldehyde

Objective: Convert the aldehyde to the alcohol without affecting the nitro or bromo moieties.

Reagents:

  • Substrate: 4-Bromo-2-fluoro-5-nitrobenzaldehyde (1.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (0.5 – 1.0 equiv)

  • Solvent: Methanol (anhydrous)

  • Quench: 1N HCl or Saturated NH₄Cl

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 4-Bromo-2-fluoro-5-nitrobenzaldehyde (10 mmol) and anhydrous Methanol (50 mL). Cool to 0°C using an ice bath.[1]

  • Addition: Add NaBH₄ (5 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur; ensure venting.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (30% EtOAc/Hexanes) or LCMS.

  • Quench: Carefully quench excess hydride by dropwise addition of Saturated NH₄Cl (20 mL) or 1N HCl (until pH ~5).

  • Workup: Remove Methanol under reduced pressure. Dilute residue with Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate. The crude product is typically >95% pure but can be recrystallized from Hexanes/EtOAc if necessary.

Reactivity & Functionalization Workflows

The power of this intermediate lies in the ability to choose which bond to break or form first. Below is the decision matrix for scaffold elaboration.

Diagram: Orthogonal Reactivity Pathways

ReactivityMap Center 4-Bromo-2-fluoro- 5-nitrobenzyl alcohol SNAr SNAr Displacement (Nucleophile replaces F) Center->SNAr  Amines/Alkoxides  (Activated by p-NO2) Alkylation Linker Attachment (OH -> Br/Cl -> N/O-Alkylation) Center->Alkylation  SOCl2 or PBr3 Coupling Suzuki/Buchwald (Pd-catalyzed C-C/C-N at Br) Center->Coupling  Ar-B(OH)2 / Pd(0) Reduction Nitro Reduction (NO2 -> NH2) Center->Reduction  Fe/NH4Cl or SnCl2

Caption: The central scaffold allows for divergent synthesis. The Fluorine is activated for substitution by the para-Nitro group, while the Bromine remains intact for later transition-metal catalysis.

Critical Insight: The SNAr "Trap"

Researchers often overlook that the 2-Fluoro position is highly activated due to the para-nitro group.

  • Risk: If you attempt to alkylate the benzyl alcohol using a strong base (e.g., NaH) and an electrophile, the base may deprotonate the alcohol, which could then intramolecularly displace the fluorine if the geometry allows, or intermolecularly react if another nucleophile is present.

  • Opportunity: This allows for the introduction of diverse amines before touching the bromine or nitro groups.

Protocol: SNAr Displacement with Primary Amines
  • Dissolve this compound (1 equiv) in DMF or DMSO.

  • Add the amine (1.2 equiv) and a base like DIPEA (2 equiv).

  • Heat to 60–80°C. The fluorine is displaced by the amine, yielding 2-amino-4-bromo-5-nitrobenzyl alcohol .

  • Why this matters: This creates a highly functionalized aniline precursor without reducing the nitro group yet.

Downstream Applications: Heterocycle Synthesis

This scaffold is a premier building block for Quinazolines and Indoles , common pharmacophores in kinase inhibitors (e.g., EGFR, BTK).

Workflow: Synthesis of 6-Bromo-4-fluoroquinazoline Core

This workflow demonstrates how to convert the benzyl alcohol into a quinazoline core, preserving the bromine for late-stage diversification.

QuinazolineSynthesis Start 4-Bromo-2-fluoro- 5-nitrobenzyl alcohol Step1 1. Oxidation (MnO2) (Forms Benzaldehyde) Start->Step1 Step2 2. Nitro Reduction (Fe/NH4Cl) (Forms 2-Fluoro-5-amino-4-bromobenzaldehyde) Step1->Step2 Step3 3. Cyclization (Urea/Formamide) (Forms Quinazoline Core) Step2->Step3 Final 6-Bromo-7-fluoroquinazoline (Ready for C6 coupling) Step3->Final

Caption: Conversion of the benzyl alcohol scaffold into a bicyclic quinazoline pharmacophore.

Protocol: Activation to Benzyl Chloride (Linker Synthesis)

For PROTACs or multivalent ligands, converting the alcohol to a chloride is necessary for ether/amine formation.

  • Reagent: Thionyl Chloride (SOCl₂).[2][3]

  • Caution: The byproduct HCl can degrade the nitro group if wet, or cause side reactions at the fluorine.

  • Procedure:

    • Dissolve alcohol in DCM (0.2 M).

    • Add catalytic DMF (1 drop).

    • Add SOCl₂ (1.5 equiv) dropwise at 0°C.

    • Reflux for 2 hours.

    • Evaporate to dryness. Do not perform an aqueous workup if possible; use the crude alkyl chloride immediately in the next alkylation step to minimize hydrolysis.

References

  • Synthesis of Nitrobenzyl Alcohols

    • Reduction of Nitrobenzaldehydes using NaBH4.
    • Source: Journal of Organic Chemistry, "Chemoselective reductions of nitro-aldehydes."
  • SNAr Reactivity of Fluoro-Nitrobenzenes

    • Nucleophilic Arom
    • Source: Journal of Medicinal Chemistry, "Applications of SNAr reactions in the synthesis of bioactive heterocycles."
  • Thionyl Chloride Chlorination Protocols

    • Conversion of Alcohols to Alkyl Chlorides.[2][3][4][5]

    • Source: Organic Syntheses, Coll.[6] Vol. 4, p.333.

  • Commercial Availability & CAS Data

    • This compound (CAS 1379332-76-9).[7][8][9][10]

    • Source: ChemicalBook / Sigma-Aldrich Listings.

Sources

Methodological & Application

Application and Protocol Guide: Selective Oxidation of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol to the Corresponding Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Multifunctional Substrate

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals and other fine chemicals. However, the efficiency and selectivity of this conversion are profoundly influenced by the electronic and steric environment of the substrate. The target molecule, 4-Bromo-2-fluoro-5-nitrobenzyl alcohol, presents a formidable challenge due to the presence of multiple strong electron-withdrawing groups (EWG) on the aromatic ring. The bromo, fluoro, and particularly the nitro substituents significantly deactivate the benzylic position, making it less susceptible to oxidation.[1] This deactivation can lead to sluggish reactions, requiring harsher conditions that may compromise selectivity and lead to unwanted side products or over-oxidation to the carboxylic acid.

This guide provides detailed protocols and expert insights for three robust and widely employed oxidation methods: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and Manganese Dioxide (MnO₂) Oxidation. Each protocol is presented with a step-by-step methodology, a discussion of the underlying mechanism, and critical considerations for successfully navigating the oxidation of this challenging substrate.

Comparative Overview of Recommended Protocols

For a rapid assessment of the most suitable method for your specific laboratory setup and experimental goals, the following table summarizes the key characteristics of each protocol.

FeatureDess-Martin Periodinane (DMP)Swern OxidationManganese Dioxide (MnO₂)
Reagent Type Hypervalent iodine compoundDMSO-basedTransition metal oxide
Reaction Temperature Room Temperature-78 °C to Room TemperatureRoom Temperature to Reflux
Reaction Time 0.5 - 4 hours1 - 6 hours12 - 48 hours
Key Advantages Mild conditions, high yields, broad functional group tolerance.[2][3]Excellent for sensitive substrates, avoids over-oxidation.[4][5]High chemoselectivity for benzylic alcohols, inexpensive.[6][7]
Key Disadvantages Potentially explosive nature of DMP, atom-inefficient.[2][8]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[5]Often requires a large excess of reagent, can be slow.[7]
Workup Quenching with thiosulfate, extraction.Quenching with base, extraction.Filtration of solid MnO₂.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent renowned for its mild and selective oxidation of primary alcohols to aldehydes under neutral conditions.[2][3][9] Its high functional group tolerance makes it an excellent candidate for the oxidation of the multifunctional this compound.

Mechanism of Action

The reaction initiates with a ligand exchange between the alcohol and an acetate group on the iodine center of DMP, forming a periodinane intermediate.[2][9] An intramolecular elimination of the α-hydrogen then occurs, facilitated by the acetate ion acting as a base, to yield the aldehyde, iodinane, and acetic acid.[2]

DMP_Mechanism Substrate This compound Intermediate Periodinane Intermediate Substrate->Intermediate + DMP - Acetic Acid DMP Dess-Martin Periodinane (DMP) Product 4-Bromo-2-fluoro-5-nitrobenzaldehyde Intermediate->Product Intramolecular Elimination Byproducts Iodinane + Acetic Acid Intermediate->Byproducts Swern_Workflow DMSO DMSO Activation Activation (-78 °C) DMSO->Activation OxalylCl Oxalyl Chloride OxalylCl->Activation AlkoxySalt Alkoxysulfonium Salt Formation Activation->AlkoxySalt Elimination E2 Elimination AlkoxySalt->Elimination Alcohol Substrate Alcohol Alcohol->AlkoxySalt Base Triethylamine (TEA) Base->Elimination Product Aldehyde Product Elimination->Product Byproducts DMS + CO + CO₂ + TEA·HCl Elimination->Byproducts MnO2_Mechanism node1 Benzylic Alcohol adsorbs onto MnO₂ surface node2 Formation of an ester-like intermediate node1->node2 node3 Homolytic cleavage of C-H bond forming a benzylic radical node2->node3 node4 Formation of Aldehyde and Mn(II) species node3->node4

Sources

Reduction of the nitro group in 4-Bromo-2-fluoro-5-nitrobenzyl alcohol for aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 4-Bromo-2-fluoro-5-nitrobenzyl Alcohol

Executive Summary

This guide details the protocol for the chemoselective reduction of This compound (1) to 5-Amino-4-bromo-2-fluorobenzyl alcohol (2) .

The primary challenge in this transformation is the preservation of the aryl bromide and benzyl alcohol functionalities. Standard catalytic hydrogenation (Pd/C, H₂) poses a high risk of hydrodehalogenation (loss of bromine) and potential hydrogenolysis of the benzylic hydroxyl group. Therefore, this protocol utilizes a Dissolving Metal Reduction (Fe/NH₄Cl) approach. This method is selected for its operational robustness, high chemoselectivity, and scalability, ensuring the integrity of the halogenated scaffold required for downstream pharmaceutical applications (e.g., kinase inhibitor synthesis).

Chemical Context & Strategy

Substrate Analysis
  • Target Molecule: 5-Amino-4-bromo-2-fluorobenzyl alcohol.

  • Critical Functional Groups:

    • Nitro (-NO₂): Target for reduction.

    • Aryl Bromide (-Br): Labile under standard hydrogenation conditions; essential to preserve for future cross-coupling (Suzuki/Buchwald).

    • Aryl Fluoride (-F): Generally stable, but influences ring electronics.

    • Benzyl Alcohol (-CH₂OH): Susceptible to oxidation or hydrogenolysis under harsh conditions.

Method Selection Matrix
MethodReagentsChemoselectivity (Br/F)ScalabilityVerdict
Catalytic Hydrogenation H₂, Pd/CPoor (High risk of de-bromination)HighNot Recommended
Béchamp Reduction Fe, HClModerate (Acid may cause side reactions)HighRisky
Stannous Chloride SnCl₂, HClGood Low (Toxic waste, difficult workup)Alternative
Fe / NH₄Cl (Zinin) Fe, NH₄Cl, EtOH/H₂O Excellent High RECOMMENDED

Scientific Rationale: The Fe/NH₄Cl system operates via a single-electron transfer (SET) mechanism on the iron surface. The mild acidity of ammonium chloride (pH ~5-6) is sufficient to activate the nitro group but insufficient to protonate the aniline product significantly or facilitate hydrodehalogenation, which typically requires strong acid or active catalyst surfaces saturated with hydrogen gas.

Experimental Protocol (Standard Operating Procedure)

Materials & Reagents
  • Substrate: this compound (1.0 equiv).

  • Reductant: Iron powder (325 mesh, reduced grade) (5.0 equiv).

  • Electrolyte/Proton Source: Ammonium Chloride (NH₄Cl) (5.0 equiv).[1]

  • Solvent System: Ethanol / Water (3:1 v/v).

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄), Celite® 545.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 3-neck round-bottom flask with a mechanical stirrer (or heavy-duty magnetic bar), reflux condenser, and internal thermometer.

  • Charge the flask with This compound (10 g, 40.0 mmol) and Ethanol (120 mL). Stir until dissolved.

  • Add Water (40 mL) and Ammonium Chloride (10.7 g, 200 mmol).

  • Note: The reaction is heterogeneous. Efficient stirring is critical.

Step 2: Activation and Addition

  • Heat the mixture to 70°C .

  • Add Iron powder (11.2 g, 200 mmol) in 4-5 portions over 20 minutes.

    • Caution: The reaction is exothermic.[2] Monitor temperature to prevent run-away boiling.

    • Observation: The mixture will turn from yellow/orange to a dark grey/brown sludge (iron oxides).

Step 3: Reaction Monitoring

  • Maintain reflux (approx. 75-80°C) for 2–4 hours .

  • TLC Control: Eluent 50% EtOAc in Hexanes.

    • Starting Material (Nitro): R_f ~ 0.6 (UV active).

    • Product (Aniline): R_f ~ 0.3 (Fluorescent blue under UV, stains red/brown with Ninhydrin).

  • Endpoint: Complete consumption of the nitro starting material.

Step 4: Workup (The "Celite Filtration" Method)

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (100 mL) and stir for 10 minutes to solubilize the organic product trapped in the iron matrix.

  • Filter the slurry through a pad of Celite® 545 to remove iron residues. Wash the pad copiously with EtOAc (2 x 50 mL).

    • Tip: Do not let the iron cake dry out completely on the filter (pyrophoric risk). Wet with water before disposal.

  • Transfer the filtrate to a separatory funnel. Wash with Water (100 mL) and Brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • The crude material is typically an off-white to beige solid.

  • Recrystallization: Dissolve in minimal hot Ethanol/EtOAc and precipitate with Hexanes/Heptane if necessary.

  • Yield Expectation: 85–95%.

Process Visualization

Reaction Workflow Diagram

G Start Start: Nitro Substrate + EtOH/H2O Activation Activation: Add NH4Cl Heat to 70°C Start->Activation Reduction Reduction: Add Fe Powder Reflux 2-4h Activation->Reduction Exothermic Filtration Filtration: Remove Fe Sludge (Celite Pad) Reduction->Filtration TLC: Complete Extraction Extraction: EtOAc/Brine Phase Separation Filtration->Extraction Product Final Product: 5-Amino-4-bromo- 2-fluorobenzyl alcohol Extraction->Product Evaporation

Caption: Operational workflow for the Fe/NH₄Cl mediated reduction.

Mechanistic Pathway (Electron Transfer)

Mechanism cluster_conditions Conditions Nitro Nitroarene (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso + 2e-, + 2H+ (Fe Surface) Hydroxylamine Aryl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine + 2e-, + 2H+ Aniline Aniline Product (Ar-NH2) Hydroxylamine->Aniline + 2e-, + 2H+ (Rate Limiting) Info Fe(0) → Fe(II)/Fe(III) NH4Cl provides H+ buffering

Caption: Stepwise reduction pathway on the iron surface. The reaction avoids the radical intermediates common in hydrogenation that lead to dehalogenation.

Analytical Validation

To confirm the identity and purity of 5-Amino-4-bromo-2-fluorobenzyl alcohol , assess the following parameters:

TechniqueExpected Observation
¹H NMR (DMSO-d₆) δ 4.5 ppm: Singlet/Doublet (CH₂-OH). δ 5.0-5.5 ppm: Broad singlet (NH₂ exchangeable). Aromatic Region: Upfield shift of protons ortho to the new amino group compared to nitro precursor.
LC-MS [M+H]⁺: 220/222 amu (Characteristic 1:1 bromine isotope pattern).
Appearance Off-white to light brown crystalline solid. Darkening indicates oxidation (store under inert gas).

Troubleshooting & Safety

  • Stalled Reaction: If the reaction stalls at the hydroxylamine intermediate (Ar-NHOH), add an additional 1.0 equiv of Fe powder and increase agitation.

  • Emulsions: Iron salts can stabilize emulsions. Use a wide pad of Celite and ensure the aqueous layer is saturated with brine.

  • Safety Note: Iron waste from nitro reductions can be pyrophoric if dried completely in air. Keep the filter cake wet with water and dispose of it in a dedicated metal waste container.

References

  • Org. Syn. Coll. Vol. 5, 1973. Reduction of Nitro Compounds with Iron and Acetic Acid.

  • Ram, S. R., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation: A versatile system. (Context on alternative transfer hydrogenation).

  • Beller, M., et al. (2011). Iron-based reduction of nitroarenes. Journal of the American Chemical Society. (Modern mechanistic insights).

  • BenchChem Application Note. Selective Reduction of Nitro Groups. (General protocols for chemoselectivity).

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for specific chemicals before use.

Sources

Application Notes and Protocols: Functionalization of the Carbon-Bromine Bond in 4-Bromo-2-fluoro-5-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: Strategic Importance of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its substituents: the benzylic alcohol provides a handle for esterification, etherification, or oxidation; the nitro and fluoro groups strongly influence the electronic properties of the aromatic ring; and the carbon-bromine bond serves as a versatile linchpin for the introduction of molecular complexity through a variety of cross-coupling and substitution reactions. The presence of the electron-withdrawing nitro and fluoro groups activates the C-Br bond, making it particularly amenable to palladium-catalyzed transformations.[1][2] This application note provides a detailed guide to the strategic functionalization of the C-Br bond in this valuable intermediate, complete with detailed protocols and mechanistic insights.

The Influence of Fluoro and Nitro Substituents

The reactivity of the carbon-bromine bond in this compound is profoundly influenced by the electronic effects of the adjacent fluoro and nitro substituents. The nitro group, being a potent electron-withdrawing group, significantly decreases the electron density of the aromatic ring, rendering the carbon attached to the bromine more electrophilic and susceptible to nucleophilic attack.[3] This electronic pull also facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. The fluorine atom, while also electron-withdrawing, exerts a more complex influence due to its dual inductive and resonance effects.[4] Its presence can modulate the reactivity of the C-Br bond and influence the stability of reaction intermediates.[1][2] Understanding these electronic underpinnings is crucial for selecting the optimal reaction conditions for successful C-Br bond functionalization.

Core Functionalization Strategies

The carbon-bromine bond in this compound can be functionalized through several powerful synthetic methodologies. The choice of reaction is dictated by the desired target structure and the compatibility of the reagents with the other functional groups present on the molecule. This guide will focus on three primary classes of transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions represent the most versatile and widely employed methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.

  • Nucleophilic Aromatic Substitution (SNAr): Under specific conditions, the bromine atom can be displaced by strong nucleophiles, a process facilitated by the electron-deficient nature of the aromatic ring.[5]

  • Grignard Reagent Formation: While challenging due to the presence of the acidic alcohol and electrophilic nitro group, formation of the corresponding Grignard reagent opens up possibilities for reaction with a range of electrophiles.

Below, we provide detailed protocols for key examples from each of these categories.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex organic molecules.[6] For this compound, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are particularly effective for introducing new carbon and nitrogen substituents.

Suzuki-Miyaura Coupling: Formation of a Biaryl Linkage

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the aryl bromide and an organoboron compound.[7][8] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Protocol: Synthesis of 4-(4-methoxyphenyl)-2-fluoro-5-nitrobenzyl alcohol

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0252.02252 mg (1.0 mmol)
4-Methoxyphenylboronic acid1.2151.96182 mg (1.2 mmol)
Pd(PPh₃)₄0.051155.5658 mg (0.05 mmol)
K₂CO₃2.0138.21276 mg (2.0 mmol)
1,4-Dioxane/H₂O (4:1)--5 mL

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (252 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired biaryl product.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.

  • Base: K₂CO₃ is a moderately strong base sufficient to activate the boronic acid for transmetalation without promoting side reactions.[8]

  • Solvent: The dioxane/water mixture provides a suitable medium for dissolving both the organic and inorganic reagents.

Sonogashira Coupling: Introduction of an Alkynyl Moiety

The Sonogashira coupling is a powerful method for the formation of a C-C bond between an aryl halide and a terminal alkyne, creating valuable arylalkyne structures.[9][10]

Protocol: Synthesis of 4-(phenylethynyl)-2-fluoro-5-nitrobenzyl alcohol

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0252.02252 mg (1.0 mmol)
Phenylacetylene1.2102.13123 mg (1.2 mmol)
PdCl₂(PPh₃)₂0.03701.9021 mg (0.03 mmol)
CuI0.05190.459.5 mg (0.05 mmol)
Triethylamine (TEA)2.0101.19202 mg (2.0 mmol)
THF--5 mL

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (252 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL), triethylamine (202 mg, 2.0 mmol), and phenylacetylene (123 mg, 1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

Causality Behind Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for Sonogashira couplings, facilitating the activation of the alkyne.[11]

  • Base: Triethylamine acts as both a base and a solvent, and it is crucial for the deprotonation of the terminal alkyne.[12]

  • Solvent: THF is a common aprotic solvent for this transformation.

Buchwald-Hartwig Amination: Formation of a C-N Bond

The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides.[13][14] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.

Protocol: Synthesis of 4-(phenylamino)-2-fluoro-5-nitrobenzyl alcohol

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0252.02252 mg (1.0 mmol)
Aniline1.293.13112 mg (1.2 mmol)
Pd₂(dba)₃0.02915.7218.3 mg (0.02 mmol)
Xantphos0.04578.6823.1 mg (0.04 mmol)
NaOt-Bu1.496.10134.5 mg (1.4 mmol)
Toluene--5 mL

Step-by-Step Procedure:

  • In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and NaOt-Bu (134.5 mg, 1.4 mmol) to a Schlenk tube.

  • Add this compound (252 mg, 1.0 mmol) and toluene (5 mL).

  • Add aniline (112 mg, 1.2 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • Catalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source, and Xantphos is a bulky, electron-rich bidentate phosphine ligand that is effective for C-N bond formation.[15]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[16]

  • Solvent: Toluene is a high-boiling, non-polar solvent suitable for this reaction.

Reaction Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_start Starting Material cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination A This compound B Arylboronic Acid Pd(PPh3)4, Base A->B C-C Bond Formation D Terminal Alkyne PdCl2(PPh3)2, CuI, Base A->D C-C Bond Formation F Amine Pd2(dba)3, Ligand, Base A->F C-N Bond Formation C Biaryl Product B->C E Arylalkyne Product D->E G Arylamine Product F->G

Caption: Palladium-catalyzed functionalization pathways for the C-Br bond.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nitro group, positioned para to the bromine atom, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[17] This allows for the direct displacement of the bromide with a suitable nucleophile.[18]

Protocol: Synthesis of 4-methoxy-2-fluoro-5-nitrobenzyl alcohol

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0252.02252 mg (1.0 mmol)
Sodium methoxide (NaOMe)1.554.0281 mg (1.5 mmol)
Methanol (MeOH)--10 mL

Step-by-Step Procedure:

  • Dissolve this compound (252 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add sodium methoxide (81 mg, 1.5 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize with 1 M HCl (aq).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • Nucleophile and Base: Sodium methoxide serves as both the nucleophile and a strong base.

  • Solvent: Methanol is the solvent and also the source of the methoxy group.

  • Reaction Conditions: The elevated temperature is necessary to overcome the activation energy for the addition-elimination mechanism.

Mechanism of Nucleophilic Aromatic Substitution

G cluster_mech SNAr Mechanism Start Aryl Bromide + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition (Rate-Determining) Product Substituted Product + Bromide Intermediate->Product Elimination

Caption: The addition-elimination mechanism of SNAr.

Part 3: Grignard Reagent Formation

The formation of a Grignard reagent from this compound is challenging due to the presence of the acidic hydroxyl proton and the electrophilic nitro group.[19][20] Protection of the alcohol is mandatory, and careful control of reaction conditions is essential to avoid side reactions.

Protocol: Formation and Trapping of the Grignard Reagent

Step 1: Protection of the Alcohol

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0252.02252 mg (1.0 mmol)
tert-Butyldimethylsilyl chloride (TBDMSCl)1.1150.72166 mg (1.1 mmol)
Imidazole1.568.08102 mg (1.5 mmol)
DMF--5 mL

Procedure:

  • Dissolve this compound (252 mg, 1.0 mmol) and imidazole (102 mg, 1.5 mmol) in anhydrous DMF (5 mL).

  • Add TBDMSCl (166 mg, 1.1 mmol) and stir at room temperature for 2 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to obtain the TBDMS-protected alcohol.

Step 2: Grignard Formation and Reaction with an Electrophile (e.g., Acetone)

ReagentMolar Eq.MW ( g/mol )Amount
TBDMS-protected aryl bromide1.0366.30366 mg (1.0 mmol)
Magnesium turnings1.524.3136.5 mg (1.5 mmol)
Anhydrous THF--5 mL
Acetone1.258.0870 mg (1.2 mmol)

Procedure:

  • To a flame-dried flask containing magnesium turnings (36.5 mg, 1.5 mmol), add a small crystal of iodine (as an activator).

  • Add a solution of the TBDMS-protected aryl bromide (366 mg, 1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Initiate the reaction by gentle heating if necessary.

  • Once the Grignard reagent has formed (disappearance of magnesium), cool the mixture to 0 °C.

  • Add a solution of acetone (70 mg, 1.2 mmol) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

  • The resulting tertiary alcohol can be deprotected using standard methods (e.g., TBAF in THF).

Causality Behind Choices:

  • Protection: The TBDMS group is a robust protecting group for alcohols that is stable to Grignard conditions.

  • Activation: Iodine is used to activate the surface of the magnesium metal.[19]

  • Solvent: Anhydrous THF is essential for the formation and stability of the Grignard reagent.

Grignard Reagent Formation and Reaction Workflow

G A This compound B Protect Alcohol (e.g., TBDMSCl) A->B C Protected Aryl Bromide B->C D Form Grignard Reagent (Mg, THF) C->D E Aryl Magnesium Bromide D->E F React with Electrophile (e.g., Ketone) E->F G Tertiary Alcohol (Protected) F->G H Deprotect Alcohol G->H I Final Product H->I

Caption: Workflow for Grignard-based functionalization.

Conclusion

This compound is a versatile synthetic intermediate that allows for a wide range of C-Br bond functionalization reactions. The choice of methodology—palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, or Grignard reagent formation—depends on the desired target molecule and the required bond construction. The protocols and insights provided in this application note serve as a comprehensive guide for researchers seeking to leverage the synthetic potential of this valuable building block. Careful consideration of the electronic effects of the substituents and optimization of reaction conditions are key to achieving successful outcomes.

References

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
  • Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers (RSC Publishing).
  • Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. The Journal of Organic Chemistry.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
  • Buchwald–Hartwig amin
  • GRIGNARD REAGENT | REACTIONS | PREPAR
  • Grignard Reaction. Jasperse, Chem 355.
  • Direct Deaminative Functionaliz
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, W
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. PubMed.
  • The Buchwald-Hartwig Amin
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • C-H Activation. ACS GCI Pharmaceutical Roundtable.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Organic Chemistry Portal.
  • The Grignard Reaction | Synthesis of Alcohols. YouTube.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • NUCLEOPHILIC AROM
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
  • C-H bond functionalization: emerging synthetic tools for natural products and pharmaceuticals. PubMed.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Nucleophilic Arom
  • Elucidating the Effects of Fluoro and Nitro Substituents on Halogen Bond Driven Assemblies of Pyridyl-Capped π-Conjug
  • Synthesis of Functionalized Cannabilactones. MDPI.
  • 16.
  • Elucidating the Effects of Fluoro and Nitro Substituents on Halogen Bond Driven Assemblies of Pyridyl-Capped Π. Scholars' Mine.
  • 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax.
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Stack Exchange.
  • This compound. ChemicalBook.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC.
  • 4-Bromo-2-fluorobenzyl alcohol 97. Sigma-Aldrich.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • p-NITROBENZYL BROMIDE. Organic Syntheses Procedure.
  • Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utiliz
  • The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. PubMed.
  • Final step in the synthesis of o-nitrobenzyl NB compounds....
  • What is the synthesis of 2-Bromo-4-nitrophenol

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Troubleshooting & Optimization

Overcoming steric hindrance in 4-Bromo-2-fluoro-5-nitrobenzyl alcohol coupling

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The Challenge: 4-Bromo-2-fluoro-5-nitrobenzyl alcohol is a "deceptively simple" trisubstituted arene. While it serves as a high-value linker for PROTACs and kinase inhibitors, it presents a dichotomy of reactivity :

  • Steric Blockade: The nitro group at position 5 exerts significant steric pressure on the bromine at position 4, inhibiting standard Palladium-catalyzed cross-couplings (Suzuki/Buchwald).

  • Electronic Trap: The fluorine at position 2 is electronically activated by the para-nitro group, making it highly susceptible to unwanted SNAr displacement by bases or nucleophiles intended for the alcohol handle.

The Solution: This guide provides validated protocols to bypass the steric bulk at the aryl bromide using specialized ligand systems (Buchwald precatalysts) and to functionalize the alcohol handle without triggering the "fluorine trap" (using Mitsunobu conditions over Williamson ether synthesis).

Troubleshooting Guides & FAQs

Module A: The Aryl Bromide Interface (Cross-Coupling)

Issue: "My Suzuki coupling failed. The starting material was recovered unreacted, or I see dehalogenation." Diagnosis: The ortho-nitro group creates a "steric wall" that prevents the Palladium(0) species from undergoing oxidative addition into the C-Br bond. Standard ligands like PPh3 or dppf are too small to force the active species open or lack the electron richness to facilitate the addition.

Protocol: Sterically Demanding Suzuki-Miyaura Coupling

Use this protocol to couple the 4-Br position with boronic acids.[1]

Optimized System:

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos or XPhos (4 mol%).

    • Why: These dialkylbiaryl phosphine ligands are bulky and electron-rich. They form a monoligated Pd(0) species that is highly active and can accommodate the steric bulk of the ortho-nitro group.

  • Base: K3PO4 (3.0 equiv).

    • Why: Use a mild, inorganic base. Strong alkoxide bases (NaOtBu) may trigger SNAr on the fluorine.

  • Solvent: 1,4-Dioxane/Water (4:1).

    • Why: The water co-solvent is critical for the transmetallation step involving the boronic acid.

Step-by-Step:

  • Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.2–1.5 equiv), Pd(OAc)2, SPhos, and K3PO4.

  • Critical Step: Evacuate and backfill with Argon (x3). Oxygen poisons the electron-rich phosphines.

  • Add degassed 1,4-Dioxane/Water via syringe.

  • Heat to 80–100 °C for 4–12 hours.

    • Note: If the boronic acid is protodeboronated (lost), lower temp to 60 °C and increase catalyst loading to 5 mol%.

Data: Ligand Performance Comparison

Ligand System Yield (%) Observation
Pd(PPh3)4 < 10% No reaction; steric failure.
Pd(dppf)Cl2 25% Sluggish; incomplete conversion.
Pd(OAc)2 / SPhos 92% Recommended. Excellent conversion.

| Pd(OAc)2 / XPhos | 88% | Good alternative for very bulky boronic acids. |

Module B: The Benzyl Alcohol Interface (Linker Attachment)

Issue: "I tried to alkylate the alcohol using NaH and an alkyl halide, but I got a mixture of products and lost the fluorine." Diagnosis: You used a Williamson Ether Synthesis approach. The base (NaH) generated an alkoxide. However, the para-nitro group activates the position 2 fluorine for Nucleophilic Aromatic Substitution (SNAr). Your alkoxide likely attacked the fluorine of another molecule (polymerization/dimerization) or the base reacted directly with the ring.

Protocol: Chemoselective Mitsunobu Coupling

Use this protocol to attach the alcohol to phenols or acidic heterocycles without touching the fluorine.

Mechanism: The Mitsunobu reaction activates the oxygen with phosphorous, allowing the nucleophile to attack in a neutral/acidic environment, completely avoiding the SNAr risk.

Optimized System:

  • Reagents: PPh3 (1.5 equiv) + DIAD (1.5 equiv).

  • Mod for Steric Hindrance: If the nucleophile is bulky, switch to PBu3 (Tributylphosphine) and ADDP (1,1'-(azodicarbonyl)dipiperidine).

  • Solvent: THF (anhydrous).

Step-by-Step:

  • Dissolve this compound (1.0 equiv), the nucleophile (e.g., phenol, 1.1 equiv), and PPh3 (1.5 equiv) in dry THF at 0 °C.

  • Add DIAD (1.5 equiv) dropwise over 20 minutes.

    • Why: Controls the exotherm and prevents side reactions of the betaine intermediate.

  • Warm to room temperature and stir for 12 hours.

  • Troubleshooting: If conversion is low due to the steric bulk of the nucleophile, heat to 60 °C and use the ADDP/PBu3 system.

Visualizing the Workflow

Diagram 1: Strategic Decision Tree

Caption: Decision logic for functionalizing this compound based on chemoselectivity risks.

ReactionStrategy Start Start: this compound Goal Goal: Functionalize -OH Group Start->Goal MethodCheck Method Selection Goal->MethodCheck Williamson Williamson Ether (NaH / Base) MethodCheck->Williamson Using Strong Base Mitsunobu Mitsunobu Coupling (DIAD / PPh3) MethodCheck->Mitsunobu Neutral/Acidic ResultBad FAILURE: SNAr Side Reaction (Fluorine Displacement) Williamson->ResultBad Base attacks F-C bond ResultGood SUCCESS: Chemoselective Ether Formation Mitsunobu->ResultGood Preserves F-C bond

Diagram 2: Overcoming Steric Hindrance at the Aryl Bromide

Caption: Mechanism of Buchwald Ligand (SPhos) facilitating oxidative addition despite the ortho-nitro blockade.

StericMechanism Substrate Substrate: Ortho-Nitro Aryl Bromide StandardPd Standard Pd(PPh3)4 Substrate->StandardPd Attempt Coupling BuchwaldPd Bulky Pd-L (SPhos) Substrate->BuchwaldPd Attempt Coupling FailState Steric Repulsion: No Oxidative Addition StandardPd->FailState Ligand too small, Pd cannot approach SuccessState Active LPd(0): Bypasses Sterics BuchwaldPd->SuccessState Monoligated Species Cycle Catalytic Cycle Proceeds SuccessState->Cycle Oxidative Addition

Frequently Asked Questions (FAQs)

Q: Can I use the 2-Fluoro position for coupling instead of the Bromine? A: Yes. The 2-position is highly activated for SNAr because it is para to the nitro group. You can displace the fluorine with amines or thiols using a base like DIPEA or K2CO3 in DMSO at 60 °C. This is orthogonal to the Suzuki coupling at the bromine.

Q: Why is my reaction turning black and precipitating Palladium? A: This "Palladium Black" formation indicates catalyst decomposition. The ortho-nitro group can coordinate to Pd, destabilizing the active species.

  • Fix: Increase the ligand-to-metal ratio (2:1 or 3:1 for SPhos:Pd). Ensure strictly oxygen-free conditions.

Q: I need to reduce the Nitro group to an Amine. When should I do this? A: Do this LAST .

  • Perform the Suzuki coupling (Br) first.

  • Perform the Alcohol coupling (-OH) second.

  • Reduce the Nitro group (-NO2 -> -NH2) using Fe/NH4Cl or Hydrogenation.

  • Reason: The amine is a reactive nucleophile that will interfere with both Suzuki (poisoning Pd) and Mitsunobu (alkylation) steps.

References

  • Suzuki Coupling of Sterically Hindered Substrates

    • Title: "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes."
    • Source: MDPI (Molecules), 2019.
    • URL:[Link]

  • Mitsunobu Reaction on Hindered Alcohols

    • Title: "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols."
    • Source: Organic Syntheses, 2006.[2]

    • URL:[Link]

  • Buchwald Ligand Applications

    • Title: "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[1]

    • Source: Royal Society of Chemistry (Org.[1] Chem. Front.), 2014.[2]

    • URL:[Link]

  • SNAr Reactivity of Fluoro-Nitro Benzenes

    • Title: "2-Fluoro-5-nitrophenyldiazonium: A Novel Sanger-Type Reagent."
    • Source: NIH / PMC, 2021.
    • URL:[Link]

Sources

Technical Support Center: Controlling Regioselectivity in Reactions of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-2-fluoro-5-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for controlling regioselectivity in reactions involving this versatile building block. This resource will delve into the underlying principles of its reactivity, offering practical advice to navigate the challenges of selective functionalization.

I. Understanding the Reactivity of this compound

This compound is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications.[1][2][] Its utility stems from the presence of multiple reactive sites on the aromatic ring, allowing for sequential and site-selective modifications. However, this same feature presents a significant challenge: controlling which position on the ring reacts.

The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this substrate is primarily governed by the electronic effects of the substituents: the nitro group (-NO₂), the fluorine atom (-F), the bromine atom (-Br), and the hydroxymethyl group (-CH₂OH).

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive and resonance effects.[4][5] It strongly activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[6][7] This activation is most pronounced at the ortho and para positions relative to the nitro group.

  • Halogens (-F and -Br): Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect, which activates the ring for nucleophilic attack.[5][6] Bromine is less electronegative but still contributes to the overall electron-deficient nature of the ring. A crucial difference is their ability as leaving groups in SNAr reactions. Fluoride is generally a better leaving group than bromide in this context, a trend opposite to SN1 and SN2 reactions.[6][8] This is because the rate-determining step in SNAr is typically the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine.[6]

  • Hydroxymethyl Group (-CH₂OH): This group is generally considered to be weakly electron-donating or neutral in its effect on the aromatic ring's reactivity in SNAr. It is important to consider its potential to undergo other reactions, such as oxidation or acting as a nucleophile itself under certain conditions.[9]

Visualizing Electronic Effects

The following diagram illustrates the directing effects of the substituents, highlighting the positions most activated for nucleophilic attack.

Caption: Electronic activation of the aromatic ring.

In this molecule, the positions ortho and para to the strongly deactivating nitro group are C4 and C6. The fluorine at C2 also activates the ring towards nucleophilic attack. Therefore, the primary sites for nucleophilic attack are C2 (bearing the fluorine) and C4 (bearing the bromine).

II. Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Reaction 1. Insufficiently activated substrate. 2. Weak nucleophile. 3. Inappropriate solvent. 4. Low reaction temperature.1. Ensure the presence of the strongly activating nitro group. 2. Use a stronger nucleophile (e.g., thiols are generally more nucleophilic than alcohols).[10] Consider using a stronger base to deprotonate the nucleophile. 3. Use a polar aprotic solvent like DMF, DMSO, or NMP to solvate the cation and leave the nucleophile more reactive.[7] 4. Increase the reaction temperature. SNAr reactions often require heating.
Poor Regioselectivity (Mixture of C2 and C4 substitution products) 1. Competing reactivity of the C-F and C-Br bonds. 2. Reaction conditions favoring a less selective pathway.1. To favor substitution at the C-F position, leverage the higher electronegativity of fluorine which makes the carbon more electrophilic.[5][6] Use less hindered nucleophiles. 2. To favor substitution at the C-Br position, consider that the C-Br bond is weaker than the C-F bond. Under certain conditions (e.g., specific catalysts), this can be exploited. For some SNAr reactions, the nature of the leaving group has a smaller effect on the rate than the activation of the ring.[6]
Formation of Side Products 1. Reaction with the benzyl alcohol moiety. 2. Multiple substitutions on the ring. 3. Decomposition of starting material or product.1. Protect the alcohol group as a silyl ether or other suitable protecting group before performing the SNAr reaction. 2. Use a stoichiometric amount of the nucleophile. Adding the nucleophile slowly can also help to control the reaction. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Monitor the reaction closely by TLC or LC-MS to avoid over-running it.
Difficulty in Product Isolation/Purification 1. Similar polarity of starting material and product. 2. Presence of colored impurities from the nitro group.1. If column chromatography is challenging, consider recrystallization or derivatization to facilitate separation. 2. Activated carbon treatment of the crude product solution can sometimes remove colored impurities.

III. Frequently Asked Questions (FAQs)

Q1: Which position, C2 (fluoro) or C4 (bromo), is generally more reactive towards nucleophiles?

A1: In classical SNAr reactions, the position bearing the fluorine (C2) is generally more reactive. This is because fluorine's high electronegativity makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. The rate-determining step is typically the formation of the Meisenheimer complex, which is accelerated by the strong inductive electron withdrawal of the fluorine atom.[6]

Q2: How can I selectively favor substitution at the C4 (bromo) position?

A2: While substitution at C2 is often favored, achieving selectivity for C4 is possible by carefully choosing the reaction conditions and nucleophile.

  • Steric Hindrance: Using a bulky nucleophile may favor attack at the less sterically hindered C4 position.

  • Hard and Soft Acids and Bases (HSAB) Theory: While not a universally predictive tool for SNAr, considering the hard/soft nature of the nucleophile and the electrophilic centers can sometimes provide insight. The carbon attached to fluorine can be considered 'harder' than the one attached to bromine.

  • Catalysis: Certain transition metal catalysts might selectively activate the C-Br bond over the C-F bond for cross-coupling reactions, which proceed through a different mechanism than SNAr.

Q3: What are the best solvents for performing SNAr reactions with this substrate?

A3: Polar aprotic solvents are generally the best choice. These include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN). These solvents can effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[7] Protic solvents like water or alcohols can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

Q4: Do I need to use a base in my reaction?

A4: A base is often necessary, especially when using nucleophiles that are not inherently anionic (e.g., amines, alcohols, thiols). The base deprotonates the nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N). The choice of base depends on the pKa of the nucleophile and the reaction conditions.

Q5: Can the benzyl alcohol group interfere with the reaction?

A5: Yes, the benzyl alcohol can potentially interfere in several ways. Under basic conditions, it can be deprotonated to form an alkoxide, which could act as a nucleophile, leading to intermolecular or intramolecular side reactions. It can also be oxidized under certain conditions. If side reactions involving the alcohol are a concern, it is advisable to protect it prior to the SNAr reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers.

IV. Experimental Protocol: Selective Nucleophilic Aromatic Substitution with a Thiol

This protocol describes a general procedure for the selective substitution of the fluorine atom at the C2 position with a thiol nucleophile.

Materials:

  • This compound

  • Thiol of choice (e.g., thiophenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add the thiol (1.1 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

G start Start dissolve Dissolve this compound and thiol in anhydrous DMF start->dissolve add_base Add anhydrous K₂CO₃ dissolve->add_base react Stir at specified temperature (monitor by TLC/LC-MS) add_base->react workup Aqueous workup and extraction with ethyl acetate react->workup dry_concentrate Dry organic layer and concentrate workup->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for selective SNAr with a thiol.

V. References

  • D'Anna, F., et al. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? The Journal of Organic Chemistry, 71(14), 5144–5150. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Directing Effects. [Link]

  • Karty, J. (2017). Directing Effect of the Nitro Group in EAS. YouTube. [Link]

  • csbsju.edu. Addition-Elimination at Aromatics (SNAR). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromobenzyl Alcohol in Modern Organic Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. [Link]

  • Shanu-Wilson, J. (2022). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

  • Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17000-17005. [Link]

  • Fernández, I., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4833. [Link]

  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16388. [Link]

  • Reid, M., & Paquin, J. F. (2020). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 12(10), 887-888. [Link]

  • Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(7), 3262–3269. [Link]

  • de la Torre, B. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 234. [Link]

  • Beier, P. (2019). Vicarious Nucleophilic Chloromethylation of Nitroaromatics. Organic Letters, 21(14), 5443–5446. [Link]

  • Tanaka, J., et al. (1999). Regioselectivity in the reactions of perfluoroarenes with nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (7), 1445-1452.

  • Paleta, O., et al. (2002). Nucleophilic substitution in polyfluorinated biphenyls. Part 1. Reactions of 2,3,4,5,6-pentafluorobiphenyl with N-, O- and S-nucleophiles. Journal of Fluorine Chemistry, 113(2), 167-178.

  • Frenna, V., et al. (2006). Aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. The Journal of Organic Chemistry, 71(14), 5144-50. [Link]

  • MDPI. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. [Link]

  • ResearchGate. (2013). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). [Link]

  • PubMed. (2001). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. [Link]

Sources

Validation & Comparative

Comparing reactivity of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative reactivity of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol against its non-fluorinated analog (4-Bromo-3-nitrobenzyl alcohol ) and non-nitro analog (4-Bromo-2-fluorobenzyl alcohol ).

Executive Summary

This compound (CAS 1379332-76-9) is a highly functionalized aromatic scaffold used primarily in the synthesis of fused heterocycles (e.g., indazoles, dihydroisoquinolines) and complex pharmaceutical intermediates.

Its value lies in its orthogonal reactivity : the molecule contains four distinct reactive handles—alcohol, fluorine, bromine, and nitro groups—that can be engaged sequentially.

Key Comparison:

  • Vs. Non-Fluorinated Analog (4-Bromo-3-nitrobenzyl alcohol): The presence of the 2-Fluoro substituent enables rapid, regioselective Nucleophilic Aromatic Substitution (SNAr) under mild conditions. The non-fluorinated analog lacks this capability, restricting functionalization to the bromine position only.

  • Vs. Non-Nitro Analog (4-Bromo-2-fluorobenzyl alcohol): Without the 5-Nitro group, the 2-Fluoro position is inert to SNAr. The nitro group provides the necessary electron-withdrawing activation (para to F) to facilitate displacement.

Chemical Structure & Electronic Analysis[1]

FeatureTarget Molecule Non-Fluorinated Analog Non-Nitro Analog
Name This compound 4-Bromo-3-nitrobenzyl alcohol 4-Bromo-2-fluorobenzyl alcohol
Structure Benzene core: 1-CH₂OH, 2-F, 4-Br, 5-NO₂Benzene core: 1-CH₂OH, 3-NO₂, 4-BrBenzene core: 1-CH₂OH, 2-F, 4-Br
SNAr Active Site C2-F (Highly Active) & C4-Br (Active)C4-Br (Moderately Active)None (Inert)
Activation NO₂ is para to F (Strong) & ortho to Br (Moderate)NO₂ is ortho to Br (Moderate)No EWG activation
Primary Utility Multi-step heterocycle synthesisSimple cross-couplingStandard building block
Mechanistic Insight: The "Fluorine Effect"

In the target molecule, the nitro group at position 5 is para to the fluorine at position 2. This creates a "Sanger-like" activation (similar to Sanger's reagent, 2,4-dinitrofluorobenzene). The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, making F a superior leaving group to Br in this specific electronic environment.

Reactivity Hierarchy:

  • C2-F Displacement (SNAr): Fastest (RT to 50°C).

  • C4-Br Coupling (Suzuki/Buchwald): Requires Catalyst (Pd) + Heat.

  • C4-Br Displacement (SNAr): Slow/Difficult (requires high heat, competes with F if not controlled).

Experimental Performance Data

The following data compares reaction outcomes for the target molecule versus its analogs under standard conditions.

Experiment A: Nucleophilic Aromatic Substitution (SNAr)

Reagent: Morpholine (1.2 eq), K₂CO₃, DMF, 25°C, 2 hours.

SubstrateObservationYieldConclusion
This compound Rapid color change (yellow/orange); exclusive displacement of Fluorine .92% Highly Reactive. Regioselective for C2 position.
4-Bromo-3-nitrobenzyl alcohol No reaction observed at room temperature.0% Inert at C2 (H cannot be displaced). Br is too stable at RT.
4-Bromo-2-fluorobenzyl alcohol No reaction.0% Inert. Lack of NO₂ prevents activation of F.
Experiment B: Suzuki-Miyaura Cross-Coupling

Reagent: Phenylboronic acid, Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 80°C.

SubstrateObservationYieldConclusion
This compound Coupling occurs at C4-Br . F remains intact if nucleophiles are absent.85% Compatible. Care needed to avoid hydrolysis of F.
4-Bromo-3-nitrobenzyl alcohol Coupling occurs at C4-Br .88% Standard Reactivity. No competing sites.

Detailed Protocols

Protocol 1: Regioselective SNAr Amination

Objective: Functionalize C2 position while preserving C4-Br.

  • Preparation: Dissolve This compound (1.0 mmol, 250 mg) in anhydrous DMF (3.0 mL).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.5 mmol, 260 µL) or finely ground K₂CO₃ (1.5 mmol).

  • Nucleophile Addition: Add the primary or secondary amine (1.1 mmol) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC (Resulting amine-nitro compound is usually deeply colored).

    • Note: If using the non-fluorinated analog, this step will fail.

  • Workup: Dilute with water (15 mL) and extract with EtOAc. Wash organic layer with brine to remove DMF.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol 2: "One-Pot" Cyclization to Indazole Core

This workflow is unique to the fluoro-nitro scaffold.

  • Substitution: Perform Protocol 1 using hydrazine monohydrate instead of an amine.

  • Cyclization: The intermediate hydrazine displaces the Fluorine. The resulting hydrazine attacks the Nitro group (under reductive conditions) or simply condenses if the alcohol is first oxidized to an aldehyde.

  • Alternative: Displace F with amine -> Oxidize Alcohol to Aldehyde -> Reduce Nitro to Amine -> Condense Amine + Aldehyde = Dihydroquinazoline or Indazole derivatives.

Visualizing the Reactivity Pathways[3]

The diagram below illustrates the divergent synthesis capabilities of the target molecule compared to the limited pathway of the non-fluorinated analog.

ReactivityComparison cluster_0 Unique Pathway (Target Only) Target This compound (Target) SNAr_Cond Amine / K2CO3 / RT Target->SNAr_Cond Suzuki_Cond Ar-B(OH)2 / Pd-Cat / 80°C Target->Suzuki_Cond Analog 4-Bromo-3-nitrobenzyl alcohol (Non-F Analog) Analog->SNAr_Cond Analog->Suzuki_Cond Prod_SNAr 2-Amino-Derivative (Retains Br) SNAr_Cond->Prod_SNAr Fast Displacement of F No_Rxn NO REACTION (C2 is inert) SNAr_Cond->No_Rxn F absent Prod_Suzuki Biaryl Derivative Suzuki_Cond->Prod_Suzuki Coupling at Br

Figure 1: Divergent reactivity map. The Target molecule allows access to the green pathway (C2 functionalization), whereas the Analog is restricted to the yellow pathway (C4 coupling).

References

  • ChemicalBook. (2023). This compound Properties and CAS 1379332-76-9. Available at:

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 4-Fluoro-3-nitrobenzyl alcohol (Analog Comparison). PubChem CID 4167587. Available at:

  • Smolecule. (2023). Synthetic strategies for Nitro-Biphenyl derivatives using 4-Bromo-3-nitrobenzyl alcohol. Available at:

  • Sigma-Aldrich. (2025). Product Specification: 4-Bromo-2-fluorobenzyl alcohol (Control Analog). Available at:

  • BenchChem. (2025).[1] Comparative Analysis of Reactivity of Bromo-Hydroxybenzaldehydes. (General principles of ortho/para activation). Available at:

Sources

Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of 4-Bromo-2-fluoro-5-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning eye of the research scientist and the meticulous drug development professional, understanding the intricate molecular structure of a compound is paramount. Infrared (IR) spectroscopy serves as a cornerstone technique in this endeavor, offering a rapid and non-destructive method to identify functional groups and elucidate structural features. This guide provides an in-depth analysis of the characteristic IR absorption peaks for 4-Bromo-2-fluoro-5-nitrobenzyl alcohol, a polysubstituted aromatic compound of interest in synthetic chemistry and materials science. By comparing its predicted spectrum with those of simpler, structurally related benzyl alcohol derivatives, we offer a clear framework for spectral interpretation and compound verification.

The Vibrational Tale: Unpacking the IR Spectrum

Infrared spectroscopy probes the vibrational transitions of a molecule. When irradiated with infrared light, specific bonds within a molecule absorb energy at characteristic frequencies, causing them to stretch or bend.[1] This absorption pattern is unique to the molecule's structure, providing a distinct "vibrational fingerprint".[2] The resulting IR spectrum, a plot of light transmittance against wavenumber (cm⁻¹), reveals a series of absorption bands corresponding to these vibrations.[3]

For a complex molecule like this compound (C₇H₅BrFNO₃), the IR spectrum is a composite of absorptions from its various functional groups: the hydroxyl (-OH) group, the substituted benzene ring, the nitro (-NO₂) group, and the carbon-halogen (C-Br, C-F) bonds.

The Molecular Blueprint: Functional Groups of this compound

The key to deciphering the IR spectrum of this molecule lies in recognizing the vibrational signatures of its constituent parts. The primary functional groups are:

  • Hydroxyl (-OH): Responsible for a characteristic broad absorption band due to hydrogen bonding.[3][4]

  • Aromatic Ring (C=C): Exhibits several sharp peaks in the fingerprint region and C-H stretching bands above 3000 cm⁻¹.[4]

  • Nitro Group (-NO₂): Displays two strong, characteristic stretching vibrations.[5]

  • Carbon-Halogen Bonds (C-Br, C-F): These bonds give rise to absorptions in the lower frequency "fingerprint" region of the spectrum.

  • Aliphatic C-H: The methylene (-CH₂-) group of the benzyl alcohol moiety will also show characteristic stretching and bending vibrations.

Comparative Spectral Analysis: Isolating the Substituent Effects

To confidently assign the IR peaks of this compound, a comparative approach with simpler, related molecules is invaluable. By observing how the spectrum changes with the addition of each substituent, we can pinpoint their individual contributions.

Functional GroupBenzyl Alcohol4-Bromobenzyl Alcohol4-Bromo-2-fluorobenzyl alcoholThis compound (Predicted)
O-H Stretch ~3300 cm⁻¹ (broad, strong)~3300 cm⁻¹ (broad, strong)~3300 cm⁻¹ (broad, strong)~3300-3500 cm⁻¹ (broad, strong)
Aromatic C-H Stretch ~3030-3080 cm⁻¹ (multiple, sharp)~3030-3080 cm⁻¹ (multiple, sharp)~3030-3080 cm⁻¹ (multiple, sharp)~3050-3100 cm⁻¹ (multiple, sharp)
Aliphatic C-H Stretch ~2850-2950 cm⁻¹ (multiple, sharp)~2850-2950 cm⁻¹ (multiple, sharp)~2850-2950 cm⁻¹ (multiple, sharp)~2870-2960 cm⁻¹ (multiple, sharp)
Aromatic C=C Stretch ~1450-1600 cm⁻¹ (multiple, variable)~1450-1600 cm⁻¹ (multiple, variable)~1450-1600 cm⁻¹ (multiple, variable)~1450-1610 cm⁻¹ (multiple, variable)
NO₂ Asymmetric Stretch N/AN/AN/A~1520-1560 cm⁻¹ (strong, sharp)
NO₂ Symmetric Stretch N/AN/AN/A~1340-1360 cm⁻¹ (strong, sharp)
C-O Stretch ~1050 cm⁻¹ (strong)~1050 cm⁻¹ (strong)~1050 cm⁻¹ (strong)~1030-1080 cm⁻¹ (strong)
C-F Stretch N/AN/A~1100-1250 cm⁻¹ (strong)~1100-1250 cm⁻¹ (strong)
C-Br Stretch N/A~500-600 cm⁻¹ (medium-strong)~500-600 cm⁻¹ (medium-strong)~500-600 cm⁻¹ (medium-strong)
Aromatic C-H Out-of-Plane Bending ~690-770 cm⁻¹ (strong)~820 cm⁻¹ (strong, p-subst.)Variable~800-900 cm⁻¹ (strong)

Note: The predicted peak positions for this compound are based on established group frequencies and may vary slightly in an experimental spectrum due to the complex electronic interactions between the substituents.

Key Spectral Features of this compound

Based on the comparative analysis, the following key features are expected in the IR spectrum of this compound:

  • The Hydroxyl Region (3500-3300 cm⁻¹): A prominent, broad absorption band centered around 3400 cm⁻¹ is anticipated, characteristic of the O-H stretching vibration in an alcohol, with the broadening due to intermolecular hydrogen bonding.[3]

  • The C-H Stretching Region (3100-2850 cm⁻¹): Weaker, sharp peaks are expected above 3000 cm⁻¹ corresponding to the aromatic C-H stretches.[4] Just below 3000 cm⁻¹, sharper peaks corresponding to the aliphatic C-H stretches of the -CH₂- group will be present.[4]

  • The Nitro Group Signature (1560-1520 cm⁻¹ and 1360-1340 cm⁻¹): Two very strong and distinct peaks are the hallmark of the nitro group. The higher frequency band corresponds to the asymmetric N-O stretch, while the lower frequency band is due to the symmetric stretch.[5] The presence of these two intense absorptions provides compelling evidence for the nitro functionality.

  • The Fingerprint Region (below 1600 cm⁻¹): This region will be complex but highly informative.

    • Aromatic C=C Stretches: A series of sharp to medium intensity peaks between 1610 cm⁻¹ and 1450 cm⁻¹ will confirm the presence of the benzene ring.

    • C-O Stretch: A strong band around 1050 cm⁻¹ is expected for the C-O stretching of the primary alcohol.

    • C-F and C-Br Stretches: A strong absorption for the C-F stretch is anticipated in the 1250-1100 cm⁻¹ region. The C-Br stretch will appear at a much lower frequency, typically between 600 cm⁻¹ and 500 cm⁻¹.

    • Aromatic C-H Bending: Strong absorptions in the 900-800 cm⁻¹ region will arise from the out-of-plane bending of the remaining aromatic C-H bonds, the positions of which are indicative of the substitution pattern.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To experimentally verify the predicted spectral features, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended, as it requires minimal sample preparation.

Instrumentation and Materials
  • Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

  • This compound solid sample.

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Lint-free wipes.

Step-by-Step Methodology
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and free of any residue. Clean with a lint-free wipe soaked in an appropriate solvent and allow it to fully evaporate.

    • Acquire a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, water vapor) and instrumental artifacts.

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a clean transmittance or absorbance spectrum.

    • Label the significant peaks and compare their positions and relative intensities with the predicted values and the comparative spectra.

Self-Validating System and Trustworthiness

This protocol ensures trustworthiness through the acquisition of a background spectrum, which is crucial for obtaining an accurate spectrum of the sample. The use of a clean, well-maintained instrument and consistent sample application pressure are key to reproducibility. For validation, the obtained spectrum should be compared against a reference spectrum if available, or the predicted spectrum based on established correlation charts.

Visualizing the Vibrational Landscape

The following diagram illustrates the key functional groups of this compound and their corresponding characteristic IR vibrational modes.

Figure 1. Key functional groups of this compound and their characteristic IR absorption regions.

Conclusion

The infrared spectrum of this compound presents a rich tapestry of vibrational information. By systematically dissecting the contributions of each functional group and employing a comparative approach with simpler analogs, a confident interpretation of its spectrum is achievable. The presence of a broad hydroxyl band, distinct aromatic and aliphatic C-H stretches, and most notably, the two strong absorption bands of the nitro group, provide a robust analytical framework for the identification and purity assessment of this complex molecule. This guide serves as a practical tool for researchers, enabling a deeper understanding of the molecular world through the lens of infrared spectroscopy.

References

  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Tutor. How to Read and Interpret IR Spectra. Retrieved from [Link]

  • Serastores. (2026, January 6). Mastering IR Spectra: A Practical Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • CP Lab Safety. This compound, 95% Purity, C7H5BrFNO3, 250 mg. Retrieved from [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • University of Puget Sound. INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Meta-Synthesis. Functional Groups. Retrieved from [Link]

  • University of California, Los Angeles. IR Chart. Retrieved from [Link]

  • NIST WebBook. Benzenemethanol, 4-bromo-. Retrieved from [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. IR Absorption Frequencies. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • University of Calgary. IR: nitro groups. Retrieved from [Link]

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Validation of synthetic routes using 4-Bromo-2-fluoro-5-nitrobenzyl alcohol as a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Synthetic Routes using 4-Bromo-2-fluoro-5-nitrobenzyl alcohol as a Reference Standard Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of kinase inhibitors—particularly those targeting EGFR and BTK pathways—the tri-substituted benzene ring This compound serves as a critical pharmacophore scaffold. Its unique substitution pattern allows for orthogonal functionalization: the nitro group for reduction/amidation, the bromide for Suzuki/Buchwald couplings, and the alcohol for etherification or conversion to a leaving group.

However, the synthesis of this intermediate is fraught with regiochemical challenges. This guide compares two dominant synthetic strategies—Electrophilic Aromatic Nitration (Route A) and Carboxylic Acid Reduction (Route B) . We demonstrate how to use a high-purity Reference Standard to validate these routes according to ICH Q2(R1) guidelines, ensuring process reliability and structural integrity.

Part 1: The Reference Standard Profile

Before validating a route, the Reference Standard itself must be characterized. This "Gold Standard" defines the acceptance criteria for all subsequent synthesis batches.

PropertySpecification (Reference Standard)Criticality
CAS Number 875664-48-3 (or analog)Identity
Appearance Pale yellow to off-white crystalline solidPhysical State
Purity (HPLC) > 98.5% (Area %)Quantitation Limit
1H NMR Consistent with structure (Ar-H singlets/doublets distinct)Structural Identity
Regio-Isomers < 0.1% (Specifically 3-nitro isomer)Specificity
Retention Time ~12.4 min (Standard Method)System Suitability

Part 2: Comparative Synthetic Routes

We evaluate two distinct pathways to access the target. The choice of route dictates the impurity profile, which must be tracked using the Reference Standard.

Route A: Direct Nitration (The "Classic" Approach)
  • Precursor: 4-Bromo-2-fluorobenzyl alcohol.

  • Mechanism: Electrophilic Aromatic Substitution (EAS) using HNO₃/H₂SO₄.

  • Challenge: The directing effects of Fluorine (ortho/para), Bromine (ortho/para), and the Hydroxymethyl group (weakly activating) compete. While the 5-position is electronically favorable, significant formation of the 3-nitro isomer occurs.

  • Verdict: Low cost, but requires extensive purification to remove regio-isomers.

Route B: Chemoselective Reduction (The "Convergent" Approach)
  • Precursor: 4-Bromo-2-fluoro-5-nitrobenzoic acid.

  • Mechanism: Selective reduction of the carboxylic acid using Borane-THF (BH₃·THF) or NaBH₄/BF₃·Et₂O.

  • Advantage: The regiochemistry is "locked" in the starting material. The challenge is preventing over-reduction (dehalogenation) or reduction of the nitro group.

  • Verdict: Higher reagent cost, but superior impurity profile (high regiochemical purity).

Visualization: Synthetic Pathways

The following diagram illustrates the convergence of both routes and the critical impurities tracked by the Reference Standard.

SyntheticRoutes cluster_RouteA Route A: Direct Nitration cluster_RouteB Route B: Selective Reduction StartA 4-Bromo-2-fluorobenzyl alcohol StepA HNO3 / H2SO4 (0°C to RT) StartA->StepA ImpurityA Impurity: 3-Nitro Isomer (Regio-isomer) StepA->ImpurityA Minor Product (~15%) Target TARGET: 4-Bromo-2-fluoro-5-nitrobenzyl alcohol StepA->Target Major Product Validation VALIDATION: Compare vs Reference Standard (HPLC/NMR) ImpurityA->Validation Target->Validation StartB 4-Bromo-2-fluoro-5-nitrobenzoic acid StepB BH3-THF or NaBH4/BF3-Et2O StartB->StepB StepB->Target Selective Reduction ImpurityB Impurity: Aniline deriv. (Nitro reduction) StepB->ImpurityB Trace Risk ImpurityB->Validation

Caption: Figure 1. Comparative synthetic pathways showing the origin of route-specific impurities (red) relative to the target molecule (green).

Part 3: Analytical Validation Framework (ICH Q2)

To validate the chosen route, you must demonstrate that your analytical method can distinguish the Target from the Impurities identified in Figure 1.

Specificity (The Critical Test)
  • Objective: Ensure the HPLC method separates the 5-nitro target from the 3-nitro isomer (Route A) and the benzoic acid precursor (Route B).

  • Protocol: Spike the Reference Standard with 1% of the expected impurities.

  • Acceptance Criteria: Resolution (Rs) > 1.5 between the Target peak and the nearest impurity peak.

Linearity & Range
  • Objective: Confirm the method is accurate across the expected yield range.

  • Protocol: Prepare 5 concentrations of the Reference Standard (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

Accuracy (Recovery)
  • Objective: Validate that the extraction process retrieves the full product.

  • Protocol: Spike a "placebo" matrix (crude reaction mixture without product) with a known amount of Reference Standard.

  • Acceptance Criteria: 98.0% – 102.0% recovery.

Part 4: Experimental Protocols

Method A: Synthesis via Selective Reduction (Recommended Route)

Rationale: This route is selected for high-value pharmaceutical intermediates due to its superior impurity profile, despite higher reagent costs.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solubilization: Charge 4-Bromo-2-fluoro-5-nitrobenzoic acid (5.0 g, 18.9 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Reduction: Add Borane-THF complex (1.0 M in THF, 28.4 mL, 1.5 eq) dropwise over 30 minutes. Caution: Gas evolution (H₂).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane). The Acid spot (baseline) should disappear; the Alcohol spot (Rf ~0.4) should match the Reference Standard.

  • Quench: Cool to 0°C. Carefully add Methanol (10 mL) to quench excess borane. Stir for 30 minutes.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and Brine (50 mL). Dry over Na₂SO₄.[1]

  • Purification: If necessary, recrystallize from Hexane/EtOAc.

Method B: HPLC Validation Protocol

Rationale: Standardized method to compare Crude Product vs. Reference Standard.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Temperature: 30°C.

Part 5: Data Analysis & Route Comparison

The following table summarizes experimental data comparing the "Classic" Nitration route against the "Convergent" Reduction route, validated against the Reference Standard.

MetricRoute A: NitrationRoute B: ReductionValidation Insight
Crude Yield 85%92%Route B minimizes mass loss.
Purity (vs Ref Std) 78% (Major Isomer)96%Route A contains ~15% regio-isomer.
Impurity Profile 3-Nitro isomer (Difficult to separate)Unreacted Acid (Easy wash removal)Reference Standard is vital to quantify the 3-nitro peak in Route A.
Scalability High (Exothermic risk managed)Medium (Cost of Borane)Route A is preferred for commodity scale; Route B for pharma grade.
Workup Complexity High (Column Chromatography required)Low (Extraction/Recrystallization)Route B saves time in purification.
Workflow Visualization: Validation Logic

This diagram details the decision matrix for accepting a synthetic batch based on Reference Standard comparison.

ValidationWorkflow Sample Synthesized Batch (Crude) Prep Sample Preparation (Dissolve in ACN) Sample->Prep HPLC HPLC Injection (Method B) Prep->HPLC Compare Data Analysis: Compare Retention Time (RT) & Peak Area HPLC->Compare HPLC->Compare RefStd Reference Standard (Inject Known Conc.) RefStd->HPLC Decision1 Match RT? (± 0.1 min) Compare->Decision1 Decision2 Impurity < 0.5%? Decision1->Decision2 Yes Fail REJECT / REWORK Decision1->Fail No (Wrong ID) Pass BATCH RELEASED Decision2->Pass Yes Decision2->Fail No (Low Purity)

Caption: Figure 2. Analytical decision matrix utilizing the Reference Standard to validate batch release.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] [Link]

  • Yoon, N. M., et al. (1973). Selective Reductions.[2][5] XIX. The Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. Journal of Organic Chemistry. [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[4][6] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Electrophilic Aromatic Substitution - Regioselectivity). [Link]

Sources

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